A Technical Guide to the Chemical Properties and Synthetic Utility of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine
A Technical Guide to the Chemical Properties and Synthetic Utility of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine
Executive Summary
4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is a highly functionalized aromatic compound featuring a morpholine ring, a nitro group, and a trifluoromethyl group. This specific arrangement of electron-withdrawing substituents on the phenyl ring makes it a valuable intermediate in organic synthesis, particularly within the field of medicinal chemistry. The morpholine moiety is recognized as a "privileged scaffold," frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The primary utility of this compound lies in its role as a precursor to 4-morpholino-3-(trifluoromethyl)aniline, a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), its spectroscopic signature, and its strategic application in research and development.
Compound Identification and Physicochemical Properties
The structural identity and core physicochemical properties of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine are summarized below. While extensive experimental data for this specific regioisomer is not widely published, the properties can be reliably predicted based on its structure and data from closely related analogues.
Chemical Structure
Caption: Chemical structure of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine.
Properties Summary
| Identifier | Value | Reference |
| IUPAC Name | 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine | N/A |
| CAS Number | 104049-16-3 | N/A |
| Molecular Formula | C₁₁H₁₁F₃N₂O₃ | |
| Molecular Weight | 276.21 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | |
| Melting Point | 109 - 111 °C (for isomer 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine) | [4] |
| Polar Surface Area | 58.3 Ų | [3] |
Synthesis and Mechanistic Rationale
The synthesis of N-aryl morpholines is reliably achieved through Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly effective for this target molecule due to the electronic nature of the starting material.
Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds by the attack of the nucleophilic nitrogen atom of morpholine on the carbon atom bonded to the chlorine in the starting material, 1-chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 121-17-5).[5] The presence of two strong electron-withdrawing groups, the nitro group (ortho) and the trifluoromethyl group (para), renders the aromatic ring highly electron-deficient (electrophilic). This electronic pull stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward the product.
Synthetic Workflow Diagram
Caption: General experimental workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous SNAr reactions.[6]
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Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water, which will precipitate the crude product.
-
Extraction: If the product does not fully precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization
Full spectroscopic analysis is required to confirm the identity and purity of the synthesized compound. The following sections describe the expected spectral features based on established principles and data from analogous structures.[7][8][9]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (δ 7.5-8.2 ppm): Three distinct signals are expected for the aromatic protons, likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet, reflecting their unique electronic environments.
-
Morpholine Protons (δ 3.9-4.1 ppm): A triplet corresponding to the four protons on the carbons adjacent to the oxygen atom (-O-CH₂-).
-
Morpholine Protons (δ 3.2-3.4 ppm): A triplet corresponding to the four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons (δ 120-150 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Morpholine Carbons (δ ~67 ppm): Signal for the carbons adjacent to oxygen (-O-CH₂-).
-
Morpholine Carbons (δ ~50 ppm): Signal for the carbons adjacent to nitrogen (-N-CH₂-).
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
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~1530 cm⁻¹: Strong, asymmetric stretching vibration of the nitro group (NO₂).
-
~1350 cm⁻¹: Strong, symmetric stretching vibration of the nitro group (NO₂).
-
~1325 cm⁻¹: Strong absorption from the C-F stretching of the trifluoromethyl group (CF₃).
-
~1115 cm⁻¹: Characteristic C-O-C ether stretch of the morpholine ring.
-
-
Mass Spectrometry (MS):
-
Expected [M]⁺: The molecular ion peak should be observed at m/z 276.07, corresponding to the exact mass of the molecule C₁₁H₁₁F₃N₂O₃.[3]
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is realized through subsequent chemical transformations that leverage its unique functional groups.
Key Transformation: Reduction of the Nitro Group
The most strategically important reaction for this compound is the reduction of the nitro group to a primary amine. This transformation is a cornerstone of medicinal chemistry workflows, converting the relatively inert nitro-compound into a highly versatile aniline derivative. Standard reduction conditions include:
-
Catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate.
-
Chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid).
This reaction yields 4-morpholino-3-(trifluoromethyl)aniline, a key building block for further elaboration.
Role as a Synthetic Building Block
The resulting aniline is a nucleophile that can readily participate in a wide range of C-N bond-forming reactions, including:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Cross-Coupling Reactions: Participation in Buchwald-Hartwig amination or other metal-catalyzed C-N coupling reactions.
This versatility allows for the rapid generation of diverse chemical libraries for screening and drug development.
Caption: Transformation of the title compound into a key aniline intermediate.
The Morpholine Scaffold in Medicinal Chemistry
The inclusion of the morpholine ring is a deliberate design choice in drug discovery.[10] It confers several advantageous properties:
-
Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[11]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to more labile aliphatic chains.
-
Favorable pKa: The nitrogen atom is a weak base, which can be beneficial for tuning the overall physicochemical profile of a drug candidate for optimal absorption and distribution.[2]
Safety and Handling
-
General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Toxicology: Specific toxicological data for this compound are not available. However, nitroaromatic compounds should be treated as potentially toxic and handled with care.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. It is classified as a combustible solid.
Conclusion
4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is a specialized chemical intermediate whose value is defined by its unique combination of functional groups. Its synthesis is readily achieved through a robust Nucleophilic Aromatic Substitution reaction. While not an endpoint in itself, it serves as a critical precursor to a versatile aniline building block, enabling access to a wide range of complex molecules for drug discovery and materials science. The strategic inclusion of the morpholine scaffold provides a foundation for developing compounds with enhanced, drug-like physicochemical properties.
References
-
4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. PubChem, National Center for Biotechnology Information. [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. LookChem. [Link]
-
Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. SciELO. [Link]
-
4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. [Link]
- Chemical synthesis of morpholine derivatives.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmaceutical Sciences. [Link]
-
4-(2-Fluoro-4-nitrophenyl)morpholine. PubChem, National Center for Biotechnology Information. [Link]
-
4-(2-FLUORO-4-NITROPHENYL)MORPHOLINE. Global Substance Registration System. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, National Center for Biotechnology Information. [Link]
-
Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]
-
What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Quora. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine | C11H11F3N2O3 | CID 612856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine | 54672-11-6 [sigmaaldrich.com]
- 5. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 8. acdlabs.com [acdlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
